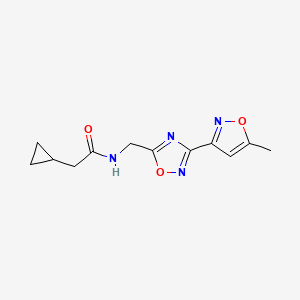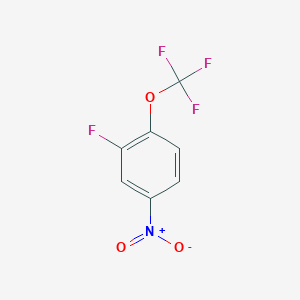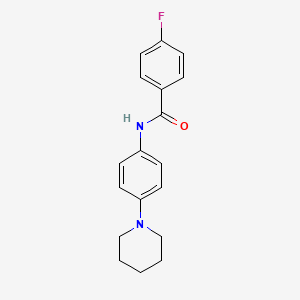
6-(Diethylamino)pyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)pyridine-3-boronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of reagents such as diethanolamine . The Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds using boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular formula of this compound is C9H15BN2O2 . This compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boron moiety can also be converted into a broad range of functional groups .科学的研究の応用
Chemical Synthesis and Catalysis
6-(Diethylamino)pyridine-3-boronic acid and its derivatives play a crucial role in chemical synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are foundational in creating active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been explored for the synthesis of derivatives with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).
Material Science and Luminescence
In the realm of material science, boronic acid derivatives, including those related to this compound, have been used to modify luminescent properties of materials. For example, boron-dipyrromethene (BODIPY) derivatives integrated with ruthenium (II) arene complexes have demonstrated significant potential in photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), showcasing their application in creating more effective cancer treatments (Wang et al., 2015).
Affinity Chromatography
Boronic acids are also employed in the development of novel supports for affinity chromatography. Aminoethyl polyacrylamide beads coupled to m-aminobenzeneboronic acid have shown effectiveness in binding and purifying enzymes, demonstrating the utility of boronic acid derivatives in biochemical separations and purifications (Maestas et al., 1980).
Flame Retardancy in Polymers
In the enhancement of flame retardancy in polymers, the combination of aluminum diethylphosphinate with melamine polyphosphate and zinc borate, including boron compounds, has been analyzed in glass-fiber reinforced polyamide 6,6. This research provides insights into the mechanisms of flame retardancy, emphasizing the role of boronic acid derivatives in developing safer and more effective fire-resistant materials (Braun et al., 2007).
Advanced Sensing Technologies
The synthesis and functional properties of boronic acid derivatives have been explored for applications in sensing technologies as well. For instance, the development of boron-phenylpyrrin dyes derived from reactions involving boronic acid components has highlighted their potential as pH sensors due to their color change and fluorescence emission upon protonation in acidic solutions (Chen et al., 2013).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, continues to be a significant area of research . Future directions may include the development of new boronic acid derivatives and the exploration of their reactivity in various chemical reactions .
特性
IUPAC Name |
[6-(diethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCOLBGQLNVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(CC)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)



![9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2714643.png)
![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2714645.png)


